3-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 4-tert-butylbenzoate
Overview
Description
3-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 4-tert-butylbenzoate: is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity, and a benzoate ester, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 4-tert-butylbenzoate typically involves multiple steps. One common method includes the following steps:
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Formation of the Phthalazinone Core:
- Starting with 3-methylphthalic anhydride, it undergoes a reaction with hydrazine hydrate to form 3-methyl-4-oxo-3,4-dihydrophthalazine.
- This intermediate is then acetylated using acetic anhydride to yield 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl acetic acid.
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Coupling with Aminophenyl Benzoate:
- The 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl acetic acid is then coupled with 4-tert-butylbenzoic acid through an amide bond formation reaction.
- This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, would be crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the methyl group on the phthalazinone core. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction:
- Reduction reactions can target the carbonyl groups in the phthalazinone core. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution:
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be achieved using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Properties
IUPAC Name |
[3-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl] 4-tert-butylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-28(2,3)19-14-12-18(13-15-19)27(34)35-21-9-7-8-20(16-21)29-25(32)17-24-22-10-5-6-11-23(22)26(33)31(4)30-24/h5-16H,17H2,1-4H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDBXZWODIEFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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